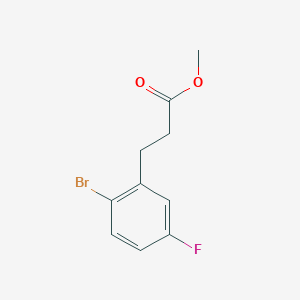
Pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidin-5(4H)-one is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3, and a keto group at position 5. This compound is a derivative of pyrimidine and is known for its significance in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrimidin-5(4H)-one can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of β-ketoesters with guanidine or urea under acidic or basic conditions.
Condensation Reactions: Another approach is the condensation of formamidine with β-dicarbonyl compounds.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyrimidin-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in nucleic acid analogs and enzyme inhibitors.
Medicine: this compound derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of Pyrimidin-5(4H)-one involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, its derivatives can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Pyrimidine: The parent compound of Pyrimidin-5(4H)-one, lacking the keto group.
Dihydropyrimidine: A reduced form of this compound.
Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with similar structural features.
Uniqueness: this compound is unique due to its keto group at position 5, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a variety of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
220560-87-2 |
|---|---|
Fórmula molecular |
C4H4N2O |
Peso molecular |
96.09 g/mol |
Nombre IUPAC |
4H-pyrimidin-5-one |
InChI |
InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1,3H,2H2 |
Clave InChI |
BDTRIDKONHOQQN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)


![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)




